molecular formula C12H15BrN2O B6362146 1-(2-Bromobenzoyl)-3-methylpiperazine CAS No. 1240564-80-0

1-(2-Bromobenzoyl)-3-methylpiperazine

Cat. No.: B6362146
CAS No.: 1240564-80-0
M. Wt: 283.16 g/mol
InChI Key: MMZVEHNATUEDIQ-UHFFFAOYSA-N
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Description

1-(2-Bromobenzoyl)-3-methylpiperazine is an organic compound that belongs to the class of piperazines It features a bromobenzoyl group attached to a methylpiperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromobenzoyl)-3-methylpiperazine typically involves the reaction of 2-bromobenzoyl chloride with 3-methylpiperazine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

2-Bromobenzoyl chloride+3-MethylpiperazineThis compound+HCl\text{2-Bromobenzoyl chloride} + \text{3-Methylpiperazine} \rightarrow \text{this compound} + \text{HCl} 2-Bromobenzoyl chloride+3-Methylpiperazine→this compound+HCl

Industrial Production Methods: Industrial production methods for this compound would likely involve similar reaction conditions but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromobenzoyl)-3-methylpiperazine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution with sodium azide would yield 1-(2-azidobenzoyl)-3-methylpiperazine.

Scientific Research Applications

1-(2-Bromobenzoyl)-3-methylpiperazine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Biological Studies: The compound can be used to study the effects of bromobenzoyl derivatives on biological systems.

    Materials Science: It can be incorporated into polymers to modify their properties.

Comparison with Similar Compounds

  • 1-(2-Bromobenzoyl)proline
  • 1-(2-Bromobenzoyl)isoquinoline

Comparison: 1-(2-Bromobenzoyl)-3-methylpiperazine is unique due to the presence of the piperazine ring, which can impart different pharmacological properties compared to other bromobenzoyl derivatives. The methyl group on the piperazine ring can also influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

(2-bromophenyl)-(3-methylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O/c1-9-8-15(7-6-14-9)12(16)10-4-2-3-5-11(10)13/h2-5,9,14H,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZVEHNATUEDIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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